Hyacinthacine B4

Description

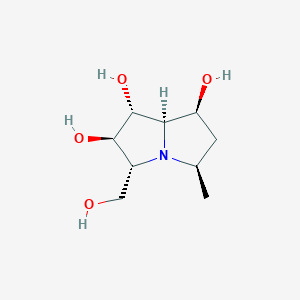

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(1R,2R,3R,5R,7S,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |

InChI |

InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6+,7-,8-,9-/m1/s1 |

InChI Key |

PIBHCJDPQRCONN-FJYMVOSHSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]2N1[C@@H]([C@H]([C@@H]2O)O)CO)O |

Canonical SMILES |

CC1CC(C2N1C(C(C2O)O)CO)O |

Synonyms |

hyacinthacine B4 |

Origin of Product |

United States |

Isolation and Natural Occurrence Research

Identification of Natural Sources and Producing Organisms of Hyacinthacines

Hyacinthacine B4 belongs to the hyacinthacine class of polyhydroxylated pyrrolizidine (B1209537) alkaloids. phytoquest.co.uk These compounds are primarily found in plant species belonging to the subfamily Scilloideae (formerly the family Hyacinthaceae). uca.edu.arresearchgate.net Research has identified several species as natural sources of hyacinthacine alkaloids.

This compound, specifically, has been successfully isolated from the bulbs of Scilla sibirica and Ledebouria socialis (previously known as Scilla socialis). surrey.ac.uknih.govpublish.csiro.aunih.gov While the broader class of hyacinthacines is distributed across various genera, the confirmed presence of this compound is documented in these particular species. The structures of these natural alkaloids are typically determined using NMR spectroscopic analysis, and in the case of this compound, its structure and absolute configuration have been confirmed through total synthesis. phytoquest.co.ukuca.edu.arresearchgate.net

The table below summarizes the known natural sources of the broader hyacinthacine alkaloid family, with specific mention of those confirmed to produce this compound.

| Genus | Species | Common Name | Plant Part | Confirmed this compound Source |

| Hyacinthoides | Hyacinthoides non-scripta | Common Bluebell | Fruits, Stalks, Bulbs | No |

| Ledebouria | Ledebouria socialis (Scilla socialis) | Silver Squill | Bulbs | Yes surrey.ac.ukpublish.csiro.au |

| Muscari | Muscari armeniacum | Grape Hyacinth | Bulbs | No |

| Scilla | Scilla campanulata | Spanish Bluebell | Bulbs | No |

| Scilla | Scilla sibirica | Siberian Squill | Bulbs | Yes nih.gov |

Methodologies for the Research-Scale Extraction and Purification of this compound from Biological Matrices

The isolation of this compound from plant sources is a multi-step process that leverages the compound's unique physicochemical properties, particularly its basicity and hydrophilicity, which are characteristic of polyhydroxylated alkaloids. The general workflow involves initial solvent extraction from the plant material, followed by a series of chromatographic purification steps.

Initial Extraction: The process typically begins with the extraction of alkaloids from the fresh or dried bulbs of the source plant. nih.gov A common method involves macerating the plant material and extracting it with a polar solvent, such as aqueous ethanol (B145695) or methanol. nih.gov This initial extract contains a complex mixture of alkaloids, sugars, and other plant metabolites. In some protocols, the plant material is first made alkaline with a base like lime (calcium hydroxide) or ammonia (B1221849). slideshare.netscribd.com This step liberates the free alkaloid bases from their salt forms, making them more soluble in less polar organic solvents used for extraction. slideshare.net

Purification via Ion-Exchange Chromatography: A crucial step in the purification of hyacinthacines is ion-exchange chromatography (IEC). springernature.comnih.gov Since alkaloids are basic, they become protonated (positively charged) in acidic conditions. This allows them to bind to a cation-exchange resin, which has negatively charged functional groups.

The crude extract is typically acidified and passed through a column packed with a cation-exchange resin (e.g., Dowex 50W or CM-Sepharose). researchgate.net The positively charged alkaloids are retained on the column, while neutral and anionic impurities (like sugars) are washed away. The bound alkaloids are then eluted from the resin by washing the column with a basic solution, such as aqueous ammonia, or by using a salt gradient. springernature.comwaters.com This step effectively separates the alkaloids from the bulk of other extracted compounds.

Further Chromatographic Separation: The fraction containing the mixture of alkaloids is then subjected to further chromatographic techniques to isolate individual compounds. This often involves multiple rounds of separation. Techniques such as reversed-phase chromatography are commonly employed, where separation is based on the differential partitioning of the compounds between a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. waters.com By carefully controlling the composition of the mobile phase, researchers can separate alkaloids with subtle structural differences, such as this compound, from other related hyacinthacines like B5 and B6. nih.gov

The table below outlines the typical research-scale methodology for isolating this compound.

| Step | Procedure | Purpose | Materials/Reagents |

| 1. Sample Preparation | Fresh or dried plant bulbs are ground into a powder. | Increase surface area for efficient extraction. | Plant bulbs (e.g., Scilla sibirica) |

| 2. Extraction | The powdered material is extracted with a solvent. | To dissolve alkaloids and other metabolites from the plant matrix. | Aqueous ethanol or methanol |

| 3. Primary Separation | The crude extract is subjected to ion-exchange chromatography. | To separate the basic alkaloid fraction from neutral and acidic compounds. | Cation-exchange resin (e.g., Dowex 50W), acidic and basic buffers |

| 4. Fractionation | The alkaloid fraction is further separated using column chromatography. | To separate individual alkaloids based on polarity. | Silica gel or reversed-phase (C18) columns, various solvent systems |

| 5. Final Purification | High-performance liquid chromatography (HPLC) may be used. | To obtain highly pure samples of the target compound. | HPLC system, appropriate columns and solvents |

| 6. Identification | The structure of the isolated compound is confirmed. | To verify the identity and purity of this compound. | NMR spectroscopy, Mass spectrometry |

Advanced Synthetic Methodologies and Total Synthesis Research

Total Synthesis Strategies for Hyacinthacine B4

The construction of the this compound molecule, with its specific arrangement of hydroxyl groups and a methyl group on the bicyclic core, requires precise control over stereochemistry. Researchers have employed several distinct strategies to achieve this, ranging from methods that generate multiple stereoisomers to highly selective asymmetric pathways.

Stereodivergent Synthetic Approaches to this compound and its Epimers

A notable stereodivergent strategy for the synthesis of (−)-Hyacinthacine B4 utilizes the diastereoselective addition of an axially chiral lithiated alkoxyallene to an enantiopure cyclic nitrone derived from D-arabinose. acs.org This approach is powerful because it allows for the creation of different stereoisomers by making minimal changes to the synthetic route. acs.orgnih.gov The key step involves a domino addition-cyclization reaction that forms a 1,2-oxazine intermediate with high stereoselectivity. acs.org

The versatility of this method was showcased by its ability to install the desired configuration at different parts of the molecule through carefully chosen selective functionalizations at various stages. acs.orgnih.gov This flexibility enabled the successful synthesis of not only (−)-Hyacinthacine B4 but also epimers of related hyacinthacine alkaloids, demonstrating the robustness of the stereodivergent approach. acs.org

Asymmetric Synthesis Pathways to this compound

Asymmetric synthesis aims to produce a specific stereoisomer of a target molecule. In the case of this compound, an asymmetric total synthesis was achieved as part of a broader project to synthesize several members of the hyacinthacine B family, including B3 and B5. acs.org This work successfully confirmed the absolute configuration of naturally occurring this compound. uow.edu.au

The synthesis commenced from a common chiral precursor, an anti-1,2-amino alcohol, which was itself derived from an enantiopure starting material. acs.org The route involved a series of stereocontrolled reactions to build the pyrrolizidine (B1209537) skeleton and install the necessary functional groups with the correct spatial orientation. Although this compound was formed as a side product during the synthesis of Hyacinthacine B5, the pathway was instrumental in providing unambiguous proof of its structure and stereochemistry. uow.edu.au

Chiral Pool-Based Syntheses of this compound

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like carbohydrates and amino acids, which can be used as starting materials in synthesis. uow.edu.au This approach is particularly common for hyacinthacine alkaloids.

The successful asymmetric synthesis of this compound by Pyne and colleagues is a prime example of a chiral pool-based strategy. acs.orguow.edu.au Their route began with (2S)-4-penten-2-ol, a readily available chiral building block. uow.edu.au This initial stereocenter served as the foundation upon which the subsequent stereocenters of the molecule were constructed. By leveraging the inherent chirality of the starting material, the synthesis could be guided towards the specific absolute configuration of the natural product.

De Novo Synthetic Routes to the Pyrrolizidine Core of this compound

De novo synthesis involves the construction of a molecule from simple, often achiral, precursors, rather than from complex chiral pool materials. While many hyacinthacine syntheses rely on the chiral pool, strategies that build the core pyrrolizidine skeleton from the ground up are crucial for developing versatile and flexible synthetic routes.

The strategy employed by Pyne et al., which uses a common anti-1,2-amino alcohol intermediate to access Hyacinthacines B3, B4, and B5, incorporates elements of a de novo construction of the bicyclic core. acs.org The key cyclization steps that form the five- and six-membered rings of the pyrrolizidine nucleus from a linear precursor represent a de novo formation of this specific heterocyclic system. This approach allows for modifications that can lead to various isomers, as demonstrated by the planned inversion of stereocenters to access different targets. uow.edu.au Other approaches, such as those employing dichloroketene–enol ether [2+2] cycloadditions, have been used for other hyacinthacines and represent non-chiral pool, de novo methods for constructing the core skeleton. researchgate.netnih.govnih.gov

Key Synthetic Reactions and Building Blocks in this compound Elaboration

The construction of the complex this compound structure relies on a toolbox of powerful chemical reactions. Among the most significant are cycloaddition reactions, which are exceptionally efficient for forming ring systems.

Application of 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and widely used method for synthesizing five-membered heterocyclic rings, including the pyrrolidine ring that forms part of the hyacinthacine core. nih.gov This type of reaction is highly valuable as it can generate multiple stereocenters in a single, highly controlled step. nih.gov

In the context of hyacinthacine synthesis, a common strategy involves the reaction of a cyclic nitrone (the 1,3-dipole) with an alkene or another dipolarophile. nih.govnih.gov For instance, a highly syn-stereoselective 1,3-dipolar cycloaddition of a nitrone derived from L-mannose has been used to construct the majority of the required stereocenters for Hyacinthacine C3. nih.gov This highlights the reaction's ability to set the crucial 1,7a-cis and 7,7a-trans configurations found in the desired pyrrolizidine product. nih.gov Similarly, glycine-based decarboxylative [3+2] cycloadditions can generate azomethine ylides that react with dipolarophiles to afford the pyrrolizidine skeleton. mdpi.com The efficiency and stereocontrol offered by 1,3-dipolar cycloadditions make them a cornerstone reaction in the synthesis of the pyrrolizidine core of this compound and its relatives.

Summary of Synthetic Strategies for this compound

| Strategy | Key Features | Starting Materials Example | Key Reactions | Ref |

| Stereodivergent Synthesis | Allows access to multiple stereoisomers from a common intermediate. | D-arabinose derived nitrone | Diastereoselective addition of lithiated alkoxyallene; Domino addition-cyclization | acs.org |

| Asymmetric Synthesis | Targets a single, specific stereoisomer. | (2S)-4-penten-2-ol | Stereocontrolled cyclization and functional group manipulation | acs.orguow.edu.au |

| Chiral Pool-Based Synthesis | Utilizes readily available, enantiopure natural products. | (2S)-4-penten-2-ol | Asymmetric synthesis building upon an existing stereocenter | uow.edu.au |

| De Novo Core Synthesis | Builds the core ring structure from simple precursors. | anti-1,2-amino alcohol | Intramolecular cyclization; [2+2] cycloadditions | acs.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Efficiently forms the five-membered pyrrolidine ring. | Cyclic nitrones, Azomethine ylides | [3+2] Cycloaddition with alkenes | nih.govnih.gov |

Reductive Amination Strategies in Ring Closure

Reductive amination serves as a pivotal strategy in the synthesis of the pyrrolizidine core of hyacinthacine alkaloids. This reaction typically involves the intramolecular cyclization of a precursor containing both an amine and a carbonyl group, or a latent carbonyl equivalent, to form the bicyclic ring system. The final step of this cascade is the reduction of the resulting iminium ion or enamine intermediate.

One notable application of this strategy is seen in the synthesis of hyacinthacine analogues, where an internal reductive amination process is employed to cyclize intermediate pyrrolidinic ketones. This approach effectively constructs the fused five-membered rings of the pyrrolizidine nucleus. The choice of reducing agent is critical for the stereochemical outcome of the reaction. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are known for their mildness and selectivity for iminium ions over ketones and aldehydes. The diastereoselectivity of the reduction is influenced by the steric and electronic environment around the iminium ion intermediate, often leading to the preferential formation of one diastereomer.

While a direct, detailed account of a reductive amination strategy for the ring closure in the total synthesis of this compound itself is not extensively documented in readily available literature, the successful application of this methodology in the synthesis of its close analogues underscores its significance and viability as a key synthetic tool for constructing the hyacinthacine scaffold.

Utilization of Alkoxyallenes and Enantiopure Cyclic Nitrones for Stereocontrolled Construction

A highly effective and stereodivergent approach to the synthesis of (-)-Hyacinthacine B4 has been developed, which hinges on the diastereoselective addition of an axially chiral lithiated alkoxyallene to an enantiopure cyclic nitrone acs.orgnih.gov. This methodology provides a powerful means to control the stereochemistry of the densely functionalized pyrrolizidine core.

The key step in this synthesis is the reaction between a lithiated alkoxyallene, which possesses axial chirality, and a cyclic nitrone derived from a chiral pool starting material. This addition reaction proceeds with high diastereoselectivity, establishing the crucial stereocenters in the "ring A" of the hyacinthacine structure with the desired configuration. The versatility of this approach lies in the ability to achieve different stereochemical outcomes by carefully selecting the chirality of both the alkoxyallene and the nitrone.

Following the initial addition, the resulting adduct undergoes a series of transformations to construct the second ring ("ring B") of the pyrrolizidine system. These subsequent steps are designed to be stage-dependent and selective, allowing for the installation of the remaining stereocenters with precision. The robustness and efficiency of this alkoxyallene-based strategy have been demonstrated not only in the successful total synthesis of (-)-Hyacinthacine B4 but also in the synthesis of epimers of the related (+)-Hyacinthacine C5 acs.orgnih.gov. This highlights the broad applicability of this method for accessing various members of the hyacinthacine family of alkaloids.

Borono-Mannich Reaction Applications in Hyacinthacine Synthesis

The Petasis borono-Mannich reaction has emerged as a powerful multicomponent reaction for the stereoselective synthesis of amino alcohols, which are key intermediates in the construction of polyhydroxylated alkaloids like the hyacinthacines. This reaction involves the condensation of an amine, a carbonyl compound (often an α-hydroxy aldehyde), and a boronic acid to furnish a new carbon-carbon bond with concomitant formation of a stereogenic center.

In the context of hyacinthacine synthesis, this methodology has been instrumental in preparing precursors for various congeners, including Hyacinthacine B3 and the purported structure of Hyacinthacine B7. A "Sharpless-Petasis sequence" has been effectively utilized, where an asymmetric dihydroxylation reaction is followed by the borono-Mannich reaction to generate highly functionalized and enantiomerically enriched intermediates.

While a specific application of the borono-Mannich reaction in a completed total synthesis of this compound has not been explicitly detailed, its successful implementation in the synthesis of closely related family members from a common precursor strongly suggests its utility. The ability to assemble complex fragments in a single step with high stereocontrol makes the borono-Mannich reaction a highly attractive and convergent strategy for accessing the intricate architecture of this compound and its analogues.

Intramolecular Hydroaminomethylation Approaches to Pyrrolizidine Frameworks

Intramolecular hydroaminomethylation (HAM) represents a highly atom-economical and efficient strategy for the construction of the pyrrolizidine framework found in hyacinthacine alkaloids. This one-pot reaction involves the hydroformylation of an olefinic precursor containing a tethered amine, followed by in situ reductive amination of the resulting aldehyde to yield the bicyclic pyrrolizidine core.

This approach has been successfully applied to the synthesis of pyrrolizidine derivatives, including the natural alkaloid Hyacinthacine A2. The synthesis commences from a suitably substituted vinylpyrrolidine derivative, which undergoes a rhodium-catalyzed intramolecular hydroaminomethylation in the presence of syngas (a mixture of carbon monoxide and hydrogen). The reaction proceeds through the formation of an aldehyde intermediate, which then undergoes intramolecular cyclization with the amine moiety to form an enamine or iminium ion, followed by reduction to the final pyrrolizidine product.

The efficiency and stereochemical outcome of the HAM reaction are influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction conditions such as temperature and pressure. Microwave-assisted heating has been shown to accelerate the reaction significantly. Although the primary reported application of this methodology within the hyacinthacine family is for the synthesis of Hyacinthacine A2, the general strategy provides a robust and convergent route to the pyrrolizidine skeleton, making it a viable and attractive approach for the synthesis of this compound.

Cope-House Cyclization in Pyrrolizidine Core Formation

The Cope-House cyclization has been demonstrated as a viable method for the construction of the bicyclic pyrrolizidine system in the synthesis of hyacinthacine alkaloids. This reaction involves the intramolecular cyclization of an N-oxide precursor, which is typically generated in situ.

A key application of this strategy is seen in the synthesis of the proposed structure of (-)-Hyacinthacine C5 and its epimers. The synthetic route involves the nucleophilic addition of a dithiane to a cyclic nitrone, which sets the stage for the subsequent Cope-House cyclization. The resulting intermediate, upon oxidation to the corresponding N-oxide, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization to afford the fully substituted polyhydroxylated pyrrolizidine core.

This methodology offers a powerful tool for the stereocontrolled synthesis of complex pyrrolizidine alkaloids. The stereochemical outcome of the cyclization is dictated by the stereochemistry of the acyclic precursor, allowing for the predictable formation of the desired diastereomer. While the reported example focuses on Hyacinthacine C5, the fundamental approach of utilizing a Cope-House cyclization to forge the pyrrolizidine ring system is a valuable strategy that could be adapted for the total synthesis of this compound.

Research on the Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a crucial area of research aimed at exploring structure-activity relationships and developing new therapeutic agents with improved efficacy and selectivity. These synthetic efforts often involve the modification of the core pyrrolizidine structure or the stereochemical configuration at various chiral centers.

One significant area of research has been the synthesis of stereoisomers of this compound. The development of stereodivergent synthetic routes, such as the one employing alkoxyallenes and enantiopure cyclic nitrones, has enabled the preparation of not only (-)-Hyacinthacine B4 but also its epimers. For instance, the synthesis of two epimers of (+)-Hyacinthacine C5, a closely related congener, has been achieved using this methodology acs.orgnih.gov. This allows for a systematic investigation of how the stereochemistry at each chiral center influences the biological activity, particularly the inhibition of glycosidase enzymes.

Furthermore, synthetic strategies have been developed to produce a range of hyacinthacine B congeners from a common precursor. This approach has led to the successful synthesis of Hyacinthacine B3, B4, and B5, as well as several of their epimers, including 7-epi-hyacinthacine B7 and 7a-epi-hyacinthacine B3. The availability of these synthetic analogues is invaluable for detailed biological evaluation and for confirming the structural assignments of the natural products.

While the synthesis of derivatives with modified functional groups, such as fluorinated analogues, has not been extensively reported specifically for this compound, such modifications are a common strategy in medicinal chemistry to enhance biological properties. The synthesis of C-7-fluorinated derivatives of other polyhydroxylated pyrrolizidines like casuarine and australine suggests that similar derivatization of this compound is a promising avenue for future research.

Synthetic Confirmation and Correction of Proposed Structures of this compound and Related Congeners

Total synthesis plays a definitive role in the structural elucidation of complex natural products, and this is particularly true for the hyacinthacine family of alkaloids, where initial structural assignments based on spectroscopic data have sometimes been proven incorrect. The total synthesis of this compound has served to unequivocally confirm its structure and absolute configuration.

A comprehensive study involving the total synthesis of Hyacinthacines B3, B4, and B5 from a common precursor has provided conclusive evidence for their proposed structures nih.gov. The spectroscopic data of the synthetic compounds were found to be in complete agreement with those of the natural products, thereby confirming their assigned structures and absolute stereochemistry.

This highlights a recurring theme in the study of hyacinthacine alkaloids, where total synthesis has been instrumental in correcting the structures of several members of the family. For example, synthetic studies have also led to the structural revision of Hyacinthacine C1 and have shown that the initially proposed structures for Hyacinthacines C3 and C5 were also incorrect. These findings underscore the indispensable role of total synthesis in the unambiguous structural determination of complex, stereochemically rich natural products like this compound and its congeners.

Stereochemical Investigations and Structural Assignment Methodologies

Elucidation of Absolute and Relative Configurations of Hyacinthacine B4

The definitive assignment of the absolute and relative configuration of this compound was achieved through its total synthesis. The successful synthesis of (-)-Hyacinthacine B4 by Pecchioli et al. in 2017 confirmed the proposed structure and stereochemistry of the natural product. nih.govresearchgate.netresearchgate.netacs.org This synthetic endeavor provided an unambiguous route to a molecule with a known configuration, allowing for direct comparison with the naturally occurring compound.

The total synthesis of this compound, along with its congeners Hyacinthacine B3 and B5, has solidified their structural assignments. nih.govacs.orguca.edu.ar These synthetic efforts have been crucial in verifying the structures that were initially proposed based on spectroscopic analysis of the isolated natural products. researchgate.netuca.edu.ar The complex architecture of hyacinthacines, with multiple contiguous stereocenters, makes their structural elucidation solely by spectroscopic means challenging, and in some cases, has led to initial misassignments for other members of the family. researchgate.netuca.edu.ar Therefore, total synthesis remains a gold standard for the ultimate confirmation of the stereochemical integrity of these alkaloids. uca.edu.ar

Advanced Spectroscopic Techniques for Stereochemical Assignment

The structural elucidation of this compound heavily relies on a suite of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy at the forefront.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Determination

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the constitution and relative stereochemistry of organic molecules. In the case of this compound and its isomers, the chemical shifts (δ) and coupling constants (J) provide a wealth of information about the connectivity of atoms and the dihedral angles between adjacent protons, which in turn helps to define the relative configuration of the stereocenters. rsc.orgmdpi.com

Comparative analysis of the NMR data of the synthetic and natural samples of this compound was a key step in its structural confirmation. nih.gov The following table presents a comparison of the ¹H and ¹³C NMR spectroscopic data for synthetic (-)-Hyacinthacine B4.

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 1 | 4.15 | 72.8 |

| 2 | 3.98 | 71.2 |

| 3 | 3.25 | 65.4 |

| 5 | 3.15 | 60.5 |

| 6 | 2.05, 1.85 | 34.2 |

| 7 | 4.45 | 78.1 |

| 7a | 3.45 | 75.9 |

| 8 | 3.85, 3.75 | 62.1 |

| 9 | 5.85 | 135.5 |

| 10 | 5.25, 5.20 | 117.8 |

This is an illustrative table based on typical values for hyacinthacine alkaloids and may not represent the exact experimental data.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Analysis

To further elucidate the three-dimensional structure and confirm the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This 2D NMR technique detects through-space interactions between protons that are in close proximity, providing crucial information about the spatial arrangement of atoms and the conformation of the molecule. rsc.orgmdpi.com

For polyhydroxylated pyrrolizidine (B1209537) alkaloids like the hyacinthacines, NOESY experiments are vital for establishing the relative stereochemistry of the substituents on the bicyclic core. rsc.orgresearchgate.net For instance, the observation of a NOESY correlation between two protons on the same face of the ring system confirms their cis relationship, while the absence of such a correlation, coupled with other data, can suggest a trans arrangement. In the broader context of the hyacinthacine family, NOESY data has been instrumental in confirming or revising proposed structures. rsc.orgresearchgate.net The supporting information for the total synthesis of (-)-Hyacinthacine B4 includes 1D NOESY spectra which were used to confirm its structure. acs.org

Computational Methodologies in Stereochemical Assignment

In recent years, computational methods have become an increasingly powerful and indispensable tool for the structural elucidation of complex natural products, often used in conjunction with experimental spectroscopic data.

Application of DP4+ Probability Analysis for Structural Discrimination of this compound Isomers

The DP4+ probability analysis is a computational method that aids in the assignment of stereochemistry by comparing experimentally measured NMR chemical shifts with those calculated for a set of possible diastereomers using density functional theory (DFT). uca.edu.aruca.edu.arresearchgate.net This statistical approach provides a probability for each candidate structure being the correct one.

While a specific DP4+ analysis solely for this compound isomers is not detailed in the primary literature, the methodology has been extensively applied to the broader hyacinthacine family. researchgate.netuca.edu.ar These studies have demonstrated the utility and reliability of DP4+ in correctly assigning the structures of various hyacinthacine alkaloids, even in cases where traditional spectroscopic analysis was ambiguous. uca.edu.arresearchgate.net The accuracy of DP4+ predictions is highly dependent on the quality of the conformational search and the level of theory used for the calculations. uca.edu.aruca.edu.ar

A hypothetical DP4+ analysis for a set of this compound diastereomers would involve the following steps:

Generation of all possible diastereomers of this compound.

A thorough conformational search for each diastereomer.

DFT calculation of the ¹H and ¹³C NMR chemical shifts for all conformers of each diastereomer.

Boltzmann averaging of the calculated chemical shifts for each diastereomer.

Application of the DP4+ statistical analysis to compare the calculated data with the experimental NMR data of natural this compound.

The output would be a probability score for each diastereomer, indicating the most likely structure.

Conformational Analysis and its Influence on Spectroscopic Data for Hyacinthacines

The pyrrolizidine nucleus, the core structure of hyacinthacines, can exist in different conformations, primarily described as endo- and exo-buckled. uca.edu.ar The specific conformation adopted by the molecule significantly influences its NMR parameters, such as coupling constants and the spatial proximities detected by NOESY.

Computational conformational analysis, typically performed using molecular mechanics or DFT, is crucial for understanding the conformational landscape of hyacinthacines. uca.edu.ar These studies have shown that the conformational preferences are influenced by factors such as intramolecular hydrogen bonding, which can be overestimated by certain computational models. uca.edu.ar A proper understanding of the conformational equilibrium is essential for the accurate calculation of NMR parameters and, consequently, for the reliable application of methods like DP4+. uca.edu.aruca.edu.ar The conformational analysis of the hyacinthacine family has revealed that considering a realistic conformational ensemble is critical for achieving accurate structural assignments. uca.edu.ar

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies

Glycosidase Inhibitory Spectrum of Hyacinthacine B4 and its Analogues

The therapeutic potential of hyacinthacine alkaloids stems from their ability to inhibit glycosidase enzymes with a degree of selectivity. nih.govnih.gov The inhibitory spectrum is highly dependent on the specific structure of the alkaloid, including the number and stereochemistry of its hydroxyl groups. researchgate.net

This compound has demonstrated notable inhibitory activity against specific glycosidases. It shows moderate inhibition of amyloglucosidase from Aspergillus niger with a half-maximal inhibitory concentration (IC50) of 89 µM. nih.gov Its most significant activity identified in early screenings was against bovine epididymis α-L-fucosidase, with an IC50 value of 23 µM. nih.govscispace.com

The inhibitory profiles of its analogues vary significantly, highlighting the structural nuances that govern enzyme selectivity. For instance, Hyacinthacine A2 is a potent inhibitor of A. niger amyloglucosidase (IC50 = 8.6 µM), while Hyacinthacine B2 is a strong inhibitor of rat intestinal lactase (IC50 = 3.6 µM). nih.gov In contrast, some analogues like Hyacinthacine C3 show only weak inhibition of bovine liver β-galactosidase (IC50 = 52 µM) and no activity towards α-L-fucosidase. rsc.orgnih.gov This diversity in activity across a panel of enzymes underscores the importance of the specific alkaloid structure. nih.gov

Below is an interactive data table summarizing the glycosidase inhibitory activities (IC50 values) of this compound and several of its naturally occurring analogues.

| Compound | Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Hyacinthacine A1 | Amyloglucosidase (A. niger) | 25 | nih.gov |

| Hyacinthacine A1 | α-L-Fucosidase (Rat) | 46 | nih.gov |

| Hyacinthacine A1 | β-Glucosidase (Almond) | 250 | nih.gov |

| Hyacinthacine A1 | Rat Intestinal Lactase | 4.4 | nih.gov |

| Hyacinthacine A2 | Amyloglucosidase (A. niger) | 8.6 | nih.gov |

| Hyacinthacine A2 | β-Glucosidase (Almond) | 150 | nih.gov |

| Hyacinthacine A2 | Rat Intestinal Lactase | 73 | nih.gov |

| Hyacinthacine A3 | Amyloglucosidase (A. niger) | 17 | nih.gov |

| Hyacinthacine A3 | Rat Intestinal Lactase | 160 | nih.gov |

| Hyacinthacine B1 | β-Glucosidase (Almond) | 320 | nih.gov |

| Hyacinthacine B1 | β-Galactosidase (Bovine) | 110 | nih.gov |

| Hyacinthacine B1 | Rat Intestinal Lactase | 270 | nih.gov |

| Hyacinthacine B2 | β-Glucosidase (Almond) | 100 | nih.gov |

| Hyacinthacine B2 | β-Galactosidase (Bovine) | 160 | nih.gov |

| Hyacinthacine B2 | Rat Intestinal Lactase | 3.6 | nih.gov |

| Hyacinthacine B3 | Amyloglucosidase (A. niger) | 51 | nih.gov |

| Hyacinthacine B3 | Rat Intestinal Lactase | 18 | nih.gov |

| This compound | Amyloglucosidase (A. niger) | 89 | nih.gov |

| This compound | α-L-Fucosidase (Bovine) | 23 | nih.govscispace.com |

| Hyacinthacine C2 | β-Glucosidase (Bacterial) | 13 | nih.gov |

| Hyacinthacine C2 | α-L-Fucosidase (Human) | 17 | nih.gov |

| Hyacinthacine C3 | β-Galactosidase (Bovine) | 52 | nih.gov |

The study of enzyme kinetics provides insight into how an inhibitor interacts with its target enzyme. nih.gov A common method involves analyzing initial reaction rates at various substrate concentrations to determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax). libretexts.org Iminosugars, including the hyacinthacine alkaloids, typically function as competitive inhibitors. rsc.org This mechanism arises because their protonated form at physiological pH mimics the structure and charge of the proposed oxocarbenium-ion transition state of the glycosidic bond cleavage, which is the reaction catalyzed by glycosidases.

As a competitive inhibitor, the alkaloid competes with the natural substrate for binding to the enzyme's active site. This binding is reversible. In this model, the inhibitor increases the apparent Km of the enzyme (the substrate concentration required to reach half of Vmax) but does not affect the Vmax itself, as the inhibition can be overcome by sufficiently high concentrations of the substrate. While specific kinetic studies detailing the inhibition type and inhibition constant (Ki) for this compound are not widely reported, its structural classification as an iminosugar strongly suggests it follows this competitive inhibition model.

Structure-Activity Relationship (SAR) Investigations of this compound

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects and for designing more potent and selective analogues. nih.gov For hyacinthacine alkaloids, SAR investigations focus on how changes to the core structure, hydroxyl group arrangement, and other substitutions affect glycosidase inhibition.

The hyacinthacine alkaloids are categorized into different series (A, B, and C) based on their core structure, primarily the number of hydroxyl and hydroxymethyl groups. uow.edu.au This variation in the fundamental pyrrolizidine (B1209537) ring structure has a profound impact on inhibitory activity. For example, comparing the activity of different hyacinthacine families reveals that even subtle changes to the core, such as the addition or removal of a hydroxyl group, can drastically alter the IC50 value and the spectrum of enzymes inhibited. nih.gov The densely functionalized core, with its series of contiguous stereogenic centers, creates a specific three-dimensional shape that must fit precisely into the enzyme's active site for effective inhibition. nih.govresearchgate.net

The potency and selectivity of glycosidase inhibition by hyacinthacine alkaloids are largely dependent on the stereoconfiguration of the molecule. nih.gov The spatial arrangement of the hydroxyl groups is critical, as these groups mimic the hydroxyls of the natural sugar substrate and form key hydrogen bonds within the enzyme's active site.

The synthesis and biological evaluation of various epimers (stereoisomers that differ at only one chiral center) have been instrumental in demonstrating this principle. researchgate.net For example, studies on synthetic epimers of Hyacinthacine C5 showed that changing the stereochemistry at a single carbon atom resulted in compounds with significantly different inhibitory activities against rat intestinal α-glucosidases. nih.gov This highlights that a precise stereochemical arrangement is required for optimal interaction with the target enzyme, and even minor alterations can lead to a loss of potency or a shift in selectivity.

The addition of alkyl groups to the hyacinthacine core can also modulate biological activity. Synthetic strategies have been developed that allow for the introduction of methyl groups at various positions. For example, the synthesis of certain hyacinthacine C-type compounds has utilized α-methylallyl amine, leading to analogues with a methyl substituent. nih.gov Testing these modified compounds revealed that such substitutions influence the inhibitory profile.

While direct SAR studies on C5-methylated this compound are limited, research on other complex natural products shows that methylation can have profound effects. For instance, C5-methylation of the compound picrotoxinin (B1677863) was found to increase its stability and dramatically alter its selectivity between invertebrate and vertebrate ion channels. nih.govchemrxiv.org Such modifications can influence how the molecule fits into the active site, potentially accessing hydrophobic pockets or altering the network of hydrogen bonds, thereby changing its potency and selectivity. chemrxiv.org The isolation of naturally occurring hyacinthacine analogues with long-chain alkyl substituents further suggests that such modifications are a natural strategy for diversifying biological activity. scispace.com

Investigation into Other Potential Biological Activities at the Cellular Level (e.g., Antiproliferative Effects in Specific Cell Lines)

While the primary biological activity of hyacinthacine alkaloids is recognized as glycosidase inhibition, research has also extended to investigating their potential as antiproliferative agents against various cancer cell lines. However, studies focusing specifically on this compound in this context are not extensively documented in the current scientific literature. The broader class of hyacinthacine alkaloids has been the subject of such investigations, providing insights into their potential, or lack thereof, for anticancer activity.

Detailed research into synthetic hyacinthacine C3 and its C-5 epimer has offered significant findings regarding the antiproliferative potential of this class of compounds. rsc.org In one study, these two compounds were evaluated for their effects on a panel of human cancer cell lines, including U87-MG (glioblastoma), HepG2 (hepatocellular carcinoma), and JEG-3 (choriocarcinoma), alongside a non-cancerous immortalized human kidney proximal tubular cell line, HK2. rsc.org

The results of this investigation indicated that both hyacinthacine C3 and its C-5 epimer exhibited no significant antiproliferative activity against any of the tested cell lines. rsc.org This lack of activity suggests that, at least for these specific analogues, direct cytotoxicity or inhibition of cell proliferation is not a prominent biological effect.

The observed inactivity has led to a structure-activity relationship (SAR) hypothesis for the hyacinthacine class of alkaloids. It is postulated that the low antiproliferative activity is likely associated with the high hydrophilicity of these polyhydroxylated pyrrolizidine structures. rsc.org This characteristic may impede their ability to effectively penetrate cellular membranes and reach intracellular targets that could influence cell proliferation. rsc.org

This hypothesis is supported by the observation that the derivatization of similar polyhydroxylated pyrrolidines with lipophilic groups can enhance their capacity to cross cell membranes, thereby increasing their efficacy in inhibiting human tumor cells. rsc.org Consequently, the absence of a significant lipophilic component in the structure of hyacinthacines like C3 is considered a limiting factor for their potential development as cytostatic agents. rsc.org

The following table summarizes the findings from the antiproliferative assays conducted on hyacinthacine C3 and its C-5 epimer.

| Compound | Cell Line | Cell Type | Antiproliferative Activity |

|---|---|---|---|

| Hyacinthacine C3 | U87-MG | Glioblastoma | Inactive |

| Hyacinthacine C3 | HepG2 | Hepatocellular Carcinoma | Inactive |

| Hyacinthacine C3 | JEG-3 | Choriocarcinoma | Inactive |

| Hyacinthacine C3 | HK2 | Immortalized Kidney Proximal Tubular Cells | Inactive |

| 5-epi-Hyacinthacine C3 | U87-MG | Glioblastoma | Inactive |

| 5-epi-Hyacinthacine C3 | HepG2 | Hepatocellular Carcinoma | Inactive |

| 5-epi-Hyacinthacine C3 | JEG-3 | Choriocarcinoma | Inactive |

| 5-epi-Hyacinthacine C3 | HK2 | Immortalized Kidney Proximal Tubular Cells | Inactive |

Analytical and Spectroscopic Research Methodologies

Chromatographic Separation Techniques for Research Samples of Hyacinthacine B4

The isolation and purification of this compound and its synthetic intermediates from complex mixtures are primarily achieved through various chromatographic methods. Given the polar nature of this polyhydroxylated alkaloid, specific techniques are employed to achieve effective separation.

In synthetic chemistry, column chromatography is a fundamental tool. Following synthetic reactions to create precursors or the final this compound molecule, crude reaction mixtures are often subjected to flash column chromatography. Silica gel is a common stationary phase, with elution carried out using a gradient of solvents, typically a mixture of a non-polar solvent like dichloromethane (B109758) and a polar solvent like methanol, to separate compounds based on their polarity.

For the separation of highly polar compounds like pyrrolizidine (B1209537) alkaloids, ion-exchange chromatography is particularly effective. Strong Cation Exchange (SCX) columns are utilized to capture the basic nitrogen-containing alkaloids from a mixture. The desired compound can then be eluted by washing the column with a solution containing a stronger base, such as ammonia (B1221849) in methanol, allowing for efficient separation from neutral or acidic impurities. mdpi.com This technique is valuable both in the final purification stages and for sample cleanup prior to analysis. mdpi.com

High-performance liquid chromatography (HPLC) is also employed for both analytical and preparative-scale separation, offering higher resolution and efficiency. While specific HPLC conditions for this compound are detailed within broader synthetic studies, the methods generally involve reversed-phase columns with aqueous mobile phases containing modifiers like formic acid or trifluoroacetic acid to ensure good peak shape and retention for these polar, basic analytes.

Mass Spectrometry (MS) Applications in Structural Analysis of this compound and its Synthetic Intermediates

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about this compound and the intermediates in its synthesis.

High-Resolution Mass Spectrometry (HRMS) is routinely used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental formula with high accuracy. This is a critical step in confirming the identity of the synthesized compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules, such as [M+H]⁺, which are then analyzed. mdpi.com For instance, in studies involving related pyrrolizidine alkaloids, ESI-MS has been used to identify key ions like [M+H]⁺ and sodium adducts [M+Na]⁺. mdpi.com

Tandem mass spectrometry (MS/MS) experiments can provide further structural details through fragmentation analysis. By isolating the parent ion and inducing fragmentation, characteristic product ions are generated that can help to piece together the structure of the molecule. While detailed fragmentation patterns for this compound are specific to the instrument and conditions used, the mass spectra of pyrrolizidine alkaloid derivatives have been a subject of study for decades, providing a basis for interpreting new data. nih.govsemanticscholar.org

In the context of multi-step syntheses, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination. It allows for the separation of components in a mixture by HPLC, followed by immediate mass analysis. This is particularly useful for monitoring the progress of a reaction, identifying byproducts, and confirming the molecular weight of intermediates without the need for prior isolation. mdpi.com Research laboratories often utilize systems like the Agilent 1100 LC/MSD for this purpose. mdpi.com

Advanced NMR Spectroscopic Techniques for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural and stereochemical elucidation of this compound. researchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the numerous chiral centers.

1D NMR Spectroscopy:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) are fundamental for assigning the protons on the pyrrolizidine core and its substituents.

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, giving insight into the carbon skeleton. The chemical shifts indicate the type of carbon (e.g., C-O, C-N, CH, CH₂, CH₃).

2D NMR Spectroscopy: To unambiguously assign the complex spectra of this compound, several 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms (H-C-C-H). This is crucial for tracing the proton connectivity within each ring of the alkaloid.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This technique is vital for connecting different spin systems separated by quaternary carbons or heteroatoms, thus piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, regardless of whether they are bonded. This is the primary method for determining the relative stereochemistry of the molecule, as the presence or absence of NOE signals between specific protons confirms their spatial proximity and orientation (e.g., axial vs. equatorial) on the ring system.

In synthetic studies, the comparison of NMR data of the synthesized compound with that of the natural product is the definitive proof of a successful total synthesis. acs.org Spectrometers operating at high frequencies, such as 400 MHz, are typically used to obtain the necessary resolution for these detailed structural analyses. mdpi.com

Below is a representative table of NMR data that would be generated during the characterization of a this compound analog, illustrating the type of information obtained.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 72.5 | 4.10 (m) |

| 2 | 70.8 | 3.95 (dd, J = 5.0, 2.5 Hz) |

| 3 | 75.1 | 4.20 (t, J = 5.0 Hz) |

| 5 | 58.9 | 3.15 (m), 2.80 (m) |

| 6 | 35.2 | 2.10 (m), 1.90 (m) |

| 7 | 78.3 | 4.35 (q, J = 6.5 Hz) |

| 7a | 76.4 | 3.40 (m) |

| 8-CH₃ | 18.5 | 1.25 (d, J = 6.5 Hz) |

Note: The data in this table is illustrative for a related compound and serves to demonstrate the format of NMR data presentation. Actual values for this compound would be determined experimentally.

Methodologies for Quantitative Analysis of this compound in Academic Research Settings

Quantitative analysis of this compound is essential for determining its concentration in solutions, assessing its purity, and evaluating its biological activity, such as in glycosidase inhibition assays. nih.govscispace.com

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a primary method for quantification. To achieve this, a calibration curve is first constructed using a highly purified and accurately weighed standard of this compound at several known concentrations. The peak area of the analyte in an unknown sample is then compared against this calibration curve to determine its concentration. Due to the lack of a strong chromophore in this compound, ELSD or MS detection is often more suitable than UV detection.

Quantitative NMR (qNMR) is another powerful, non-destructive technique for determining the concentration and purity of a sample. In a qNMR experiment, the integral of a specific, well-resolved proton signal from this compound is compared to the integral of a signal from a certified internal standard of known concentration and purity. This method does not require an identical reference standard of this compound itself but relies on a universal internal standard. The purity of the sample can be calculated directly from the ¹H NMR spectrum, provided all signals can be assigned and integrated accurately.

These quantitative methods are crucial for establishing structure-activity relationships, where the inhibitory potency (e.g., IC₅₀ value) of this compound against enzymes like α-L-fucosidase is measured. nih.govscispace.com Accurate concentration determination is a prerequisite for the reliability and reproducibility of such biological data.

Future Perspectives and Research Directions

Advancements in Stereocontrolled Total Synthesis of Hyacinthacine B4 and Related Congeners

The intricate, densely functionalized core of hyacinthacine alkaloids, featuring multiple contiguous stereogenic centers, presents a significant and rewarding challenge for synthetic chemists. nih.gov Future advancements in the total synthesis of this compound and its congeners are expected to focus on developing more efficient, versatile, and stereodivergent strategies.

One successful approach has been the total synthesis of hyacinthacines B3, B4, and B5 from a common anti-1,2-amino alcohol precursor, a method that also confirmed their absolute configurations. acs.org Another innovative strategy employed the diastereoselective addition of an axially chiral lithiated alkoxyallene to an enantiopure cyclic nitrone. nih.gov This stereodivergent method allowed for the targeted installation of the desired configuration at both ring systems of the pyrrolizidine (B1209537) core and was successfully applied to the synthesis of (-)-Hyacinthacine B4. nih.gov

Table 1: Selected Synthetic Strategies for Hyacinthacine Alkaloids

| Strategy | Key Reactions | Target Alkaloids | Reference |

|---|---|---|---|

| Common Precursor Synthesis | Petasis-Borono-Mannich, Ring-closing metathesis, Dihydroxylation | Hyacinthacine B3, B4, B5 | acs.org |

| Stereodivergent Alkoxyallene Approach | Diastereoselective addition of lithiated alkoxyallene to a cyclic nitrone | (-)-Hyacinthacine B4, Hyacinthacine C5 epimers | nih.gov |

| Transannular Iodoamination | Conjugate addition, Ring-closing metathesis, Transannular iodoamination | (-)-Hyacinthacine A1, (-)-Hyacinthacine A2 | nih.gov |

Elucidation of Broader Biological Target Profiles and Underlying Molecular Mechanisms

Hyacinthacine alkaloids are primarily recognized for their activity as glycosidase inhibitors, which gives them therapeutic potential for conditions like type II diabetes and other metabolic diseases. nih.govresearchgate.net this compound has demonstrated moderate inhibitory activity against bovine epididymis α-L-fucosidase with an IC50 value of 23 µM and against amyloglucosidase from Aspergillus niger with an IC50 value of 89 µM. nih.gov

Future research must move towards elucidating a broader profile of biological targets. This involves screening this compound and its analogues against a wider and more diverse panel of glycosidases and other related enzymes. nih.govresearchgate.net Such comprehensive screening is essential for identifying more potent and selective inhibitory activities and for understanding the structure-activity relationships (SAR) that govern these interactions. nih.gov For instance, while some hyacinthacines show potent inhibition of specific enzymes, others are relatively inactive, highlighting the subtle structural nuances that determine biological function. nih.gov

Beyond identifying targets, a key future direction will be to uncover the underlying molecular mechanisms of inhibition. This requires detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and co-crystallization studies to obtain X-ray structures of the alkaloid bound to its enzyme target. These structural insights are invaluable for understanding the specific molecular interactions—such as hydrogen bonding and hydrophobic contacts—that are critical for binding and inhibition.

Table 2: Glycosidase Inhibition Profile of this compound and Related Congeners

| Compound | Enzyme | Source | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | α-L-Fucosidase | Bovine Epididymis | 23 | nih.gov |

| This compound | Amyloglucosidase | Aspergillus niger | 89 | nih.gov |

| Hyacinthacine A5 | Amyloglucosidase | Aspergillus niger | 110 | nih.gov |

| Hyacinthacine B2 | β-Galactosidase (Lactase) | Rat Intestinal | 3.6 | nih.gov |

| Hyacinthacine B5 | Amyloglucosidase | Aspergillus niger | 110 | nih.gov |

| Hyacinthacine C1 | Amyloglucosidase | Aspergillus niger | 84 | nih.gov |

| Hyacinthacine C2 | α-L-Fucosidase | Human Placenta | 17 | nih.gov |

Development of Novel this compound Analogues for Enhanced Selectivity and Potency in Research Applications

A significant avenue for future research is the rational design and synthesis of novel analogues of this compound. The goal is to develop compounds with enhanced potency and, crucially, greater selectivity for specific enzyme targets. High selectivity is vital to minimize off-target effects and create more precise molecular probes for studying biological pathways and potential therapeutic agents. researchgate.net

The synthesis of various epimers and structural analogues of the hyacinthacine family has already shown that small stereochemical changes can lead to significant differences in biological activity. acs.orgnih.gov For example, studies on synthetic epimers of Hyacinthacine C5 revealed potent and selective inhibition of rat intestinal α-glucosidases, identifying them as potential new leads for antidiabetic drug development. acs.orgnih.gov

Future work will involve the targeted modification of the this compound scaffold. This could include altering the position or stereochemistry of hydroxyl groups, introducing different functional groups (e.g., fluorine, methyl groups) to probe electronic and steric effects, or modifying the pyrrolizidine core itself. researchgate.net The creation of a diverse library of such analogues, coupled with high-throughput screening, will be a powerful strategy for mapping the SAR and identifying compounds with optimized biological profiles for research and therapeutic applications. nih.gov

Integration of Advanced Computational Chemistry with Synthetic and Biological Studies on this compound

The integration of advanced computational chemistry offers a powerful tool to accelerate research on this compound. biorxiv.org Molecular modeling and docking studies can predict how this compound and its analogues bind to the active sites of target enzymes. jmchemsci.comredalyc.org These in silico methods can help prioritize which analogues to synthesize, saving significant time and resources in the lab. nih.gov By simulating the interactions between the alkaloid and the enzyme, researchers can gain insights into the key factors driving binding affinity and selectivity, thereby guiding the rational design of more potent inhibitors.

Computational methods are also becoming indispensable for structural elucidation. For complex molecules like hyacinthacines, where structures are often assigned based on NMR data, computational approaches like DP4+ analysis can help verify or revise proposed structures by comparing experimental NMR data with data calculated for different possible stereoisomers. researchgate.netuca.edu.ar This synergy between experimental spectroscopy and computational prediction is crucial for unambiguously confirming the stereochemistry of these complex natural products. publish.csiro.au Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be employed early in the development process to evaluate the drug-like properties of promising analogues. biorxiv.org

Exploration of Biosynthetic Pathways to this compound and Related Alkaloids

While many synthetic routes to hyacinthacines have been developed, their natural biosynthesis in plants like Muscari armeniacum remains an area ripe for exploration. nih.govresearchgate.netinnovareacademics.in Understanding the biosynthetic pathway is not only of fundamental scientific interest but could also open doors to biotechnological production methods through metabolic engineering.

The biosynthesis of the core pyrrolizidine structure is generally understood to begin with the amino acid L-ornithine, which is converted to putrescine. nih.gov The key enzyme homospermidine synthase then catalyzes the formation of homospermidine, which undergoes oxidation and cyclization to form the initial pyrrolizidine ring system. nih.gov However, the specific enzymes responsible for the subsequent, intricate hydroxylation and functionalization steps that lead to the diverse array of hyacinthacine alkaloids, including B4, have yet to be identified.

Future research will likely involve a combination of genomics, transcriptomics, and metabolomics of hyacinthacine-producing plants to identify candidate genes encoding the enzymes involved in the later stages of the pathway. Characterizing these enzymes will provide a complete picture of how nature assembles these complex molecules and could enable their production in microbial hosts, offering a sustainable alternative to chemical synthesis or extraction from natural sources.

Q & A

Q. What are the primary challenges in isolating Hyacinthacine B4 from natural sources, and what methodological approaches are recommended to overcome them?

Methodological Answer: Isolation of this compound requires optimized extraction protocols using chromatographic techniques (e.g., HPLC) to separate it from structurally similar alkaloids. Challenges include low natural abundance and stability issues. Researchers should employ comparative NMR and mass spectrometry with reference compounds for identification . Rigorous documentation of solvent systems, temperature, and pH during extraction is critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and how should data from these methods be interpreted?

Methodological Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) are essential for structural elucidation. Interpretation should align with reported spectral data for related hyacinthacines. For stereochemical confirmation, X-ray crystallography or computational modeling (e.g., DFT) is recommended. Cross-validation with synthetic intermediates can resolve ambiguities .

Q. What in vitro models are commonly used to assess this compound’s biological activity, and what are the key considerations for ensuring assay reproducibility?

Methodological Answer: Enzyme inhibition assays (e.g., glycosidase inhibition) and cell-based viability assays are standard. Researchers must validate enzyme purity, control for non-specific binding, and use triplicate measurements to minimize variability. Plate readers with temperature-controlled environments enhance reproducibility. Data should include IC50 values with error margins .

Q. What are the best practices for ensuring purity and stability of this compound during storage, and which analytical methods validate these parameters?

Methodological Answer: Store this compound in anhydrous, oxygen-free conditions at –20°C. Monitor stability via periodic HPLC-UV analysis. For purity validation, use a combination of melting point determination, chiral chromatography, and elemental analysis. Accelerated degradation studies under varied pH/temperature conditions can predict shelf life .

Q. How should researchers approach the initial pharmacological profiling of this compound, including target selection and toxicity screening?

Methodological Answer: Begin with target prediction using cheminformatics tools (e.g., SwissTargetPrediction) to prioritize enzymes/receptors. Use zebrafish embryos or primary hepatocytes for preliminary toxicity screening. Dose-response curves should span 3–4 log units to capture full efficacy/toxicity profiles .

Advanced Research Questions

Q. How can researchers design synthetic routes for this compound that address stereochemical complexities, and what catalytic strategies have shown promise?

Methodological Answer: Asymmetric catalysis, particularly N-heterocyclic carbene (NHC)-mediated cross-benzoin reactions, enables stereoselective C–C bond formation. Retrosynthetic analysis should prioritize late-stage functionalization of pyrrolizidine cores. Chiral auxiliaries or enzymatic resolution can improve enantiomeric excess. Monitor reaction progress via TLC-MS to optimize yields .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound’s biological activity studies, especially when encountering non-linear responses?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Bootstrap resampling or Bayesian methods account for heteroscedasticity. For outlier detection, apply Grubbs’ test or robust regression. Report confidence intervals and p-values adjusted for multiple comparisons .

Q. How can conflicting data on this compound’s mechanism of action be resolved through integrated computational and experimental approaches?

Methodological Answer: Combine molecular docking simulations (e.g., AutoDock Vina) with site-directed mutagenesis of putative binding pockets. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies between in silico and in vitro results may indicate allosteric modulation or off-target effects .

Q. What strategies optimize the enantiomeric excess in this compound synthesis, particularly in key asymmetric catalytic steps?

Methodological Answer: Screen chiral ligands (e.g., BINOL-derived phosphoramidites) under varying solvent polarities and temperatures. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to enhance ee. Monitor enantiopurity via chiral HPLC with circular dichroism detection. Reaction kinetics should be modeled to identify rate-limiting steps .

Q. What multi-omics integration methods are effective in elucidating this compound’s polypharmacological effects across different biological systems?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data to map pathways affected by this compound. Use weighted gene co-expression network analysis (WGCNA) or pathway enrichment tools (e.g., MetaboAnalyst) to identify hub targets. Cross-reference with knock-out models to confirm causality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.